
7-(4-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that were synthesized and studied for their structure-activity relationships . These compounds have been explored as potential antitubercular agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The reaction is carried out in isopropanol, with a few drops of concentrated HCl added . The reaction mixture is refluxed for 12-48 hours, then allowed to reach room temperature . Water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound includes different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . These substitutions contribute to the structure-activity relationships of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in the presence of concentrated HCl . The reaction is carried out under reflux conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its drug-likeness . All the potent compounds from this series, including this one, have a ClogP value less than 4 and a molecular weight less than 400 . These properties are likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación
5-HT Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored a series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds similar to the specified chemical. These compounds were evaluated for their affinity and selectivity for serotonin (5-HT) receptors 1A, 2A, and 7. One of the compounds showed antidepressant-like and anxiolytic-like activity in mice, highlighting the potential of these derivatives in psychotropic research (Chłoń-Rzepa et al., 2013).
Synthesis and Cardiovascular Activity
Another study by Chłoń-Rzepa et al. (2004) synthesized variants of this compound and tested them for cardiovascular activity. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity. This suggests potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Anticancer and Antiviral Activities
Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, similar in structure to the specified compound, and evaluated their anticancer, anti-HIV-1, and antimicrobial activities. One derivative exhibited considerable anticancer activity against specific cancer cell lines, and others showed moderate anti-HIV-1 activity, indicating potential for antineoplastic and antiviral research (Ashour et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-17-14-18-12-11(13(22)20(3)15(23)19(12)2)21(14)8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZCCWJNURNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

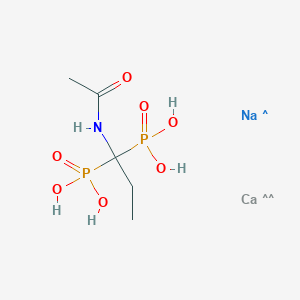
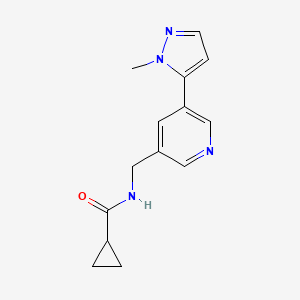
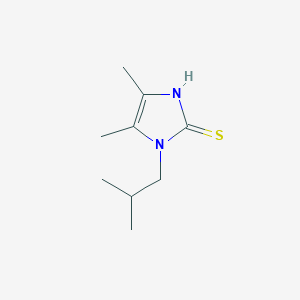
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
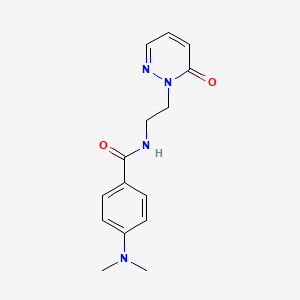
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
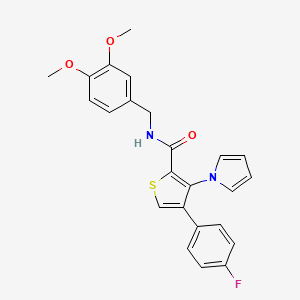
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
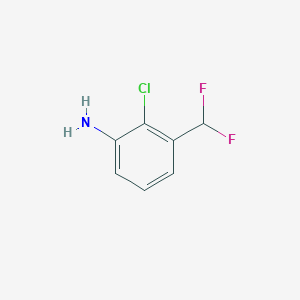
![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)
![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)